molecular formula C19H21F3N2O2S B8687009 4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide

4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No. B8687009
M. Wt: 398.4 g/mol
InChI Key: ULKQIIUEFBKMIJ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21F3N2O2S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

4-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H21F3N2O2S/c1-14-5-8-16(9-6-14)27(25,26)23-17-13-15(19(20,21)22)7-10-18(17)24-11-3-2-4-12-24/h5-10,13,23H,2-4,11-12H2,1H3

InChI Key

ULKQIIUEFBKMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Toluenesulfonyl chloride (233 g, 1.22 mmol, commercially available product) and triethylamine (254 μl, 1.83 mmol) were sequentially added at room temperature to a dichloromethane (5 ml) solution of 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (149 mg, 0.610 mmol), obtained as described in Referential Example 1-2. The resulting mixture was stirred for 60 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=10/1). Thus, N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-p-toluenesulfonamide (GIF-0622) (243 mg, quant) was yielded as a colorless solid.
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